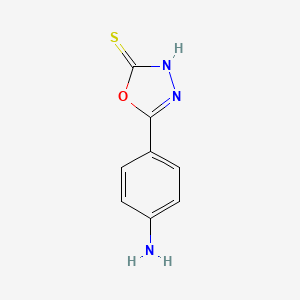

2-Cloro-5-(1,3-benzoxazol-2-il)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to an oxazole ring . It’s an important motif in medicinal chemistry due to its wide range of pharmacological activities .

Synthesis Analysis

Benzoxazoles can be synthesized through various methods. One common method involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or ketones . The reaction conditions and catalysts can vary, and may include nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

The molecular structure of benzoxazole consists of a planar bicyclic system. The benzene ring is aromatic, and the oxazole ring includes a nitrogen and an oxygen atom .Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including condensation with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions can vary, and the catalyst can be reused for multiple runs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure. For example, they generally have good thermal and photostability .Aplicaciones Científicas De Investigación

Materiales Fotocrómicos

2-Cloro-5-(1,3-benzoxazol-2-il)anilina: se ha utilizado en la síntesis de nuevos materiales fotocrómicos. Estos materiales exhiben propiedades luminiscentes en su forma espirocíclica y son prometedores para aplicaciones en ventanas inteligentes, almacenamiento de datos ópticos y recubrimientos sensibles a la luz . La barrera de reacción térmica inversa de estos compuestos disminuye con el aumento de las propiedades de atracción de electrones de los sustituyentes, lo cual es una característica valiosa para el diseño de materiales sensibles.

Agentes Antimicrobianos

Los derivados de benzoxazol, incluido This compound, han mostrado un potencial significativo como agentes antimicrobianos. Se han probado contra una variedad de bacterias grampositivas y gramnegativas, así como cepas fúngicas como Candida albicans y Aspergillus niger. Se ha descubierto que estos compuestos tienen valores de MIC comparables a los de antibióticos tradicionales como la ofloxacina y la fluconazol, lo que indica su potencial como nuevos fármacos antimicrobianos .

Actividad Anticancerígena

El núcleo de benzoxazol de This compound es de gran interés en la investigación del cáncer debido a su amplio espectro de actividades farmacológicas. Algunos derivados de benzoxazol se han evaluado por su actividad anticancerígena in vitro contra líneas celulares de carcinoma colorrectal humano (HCT116), mostrando resultados prometedores que podrían conducir al desarrollo de nuevos agentes quimioterapéuticos .

Quimiosensores

Los compuestos derivados de This compound se han investigado por su aplicación como quimiosensores, particularmente para la detección de cationes de metales pesados. La capacidad de detectar e informar la presencia de metales pesados es crucial para la vigilancia ambiental y la seguridad de la salud pública .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzoxazole derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzoxazole-based drugs with improved efficacy and safety profiles .

Análisis Bioquímico

Biochemical Properties

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, this compound has demonstrated potential anticancer activity by interacting with proteins involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .

Cellular Effects

The effects of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways . It affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Furthermore, 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline influences cellular metabolism by disrupting mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline involves its binding interactions with specific biomolecules. This compound binds to bacterial enzymes, inhibiting their activity and thereby disrupting essential metabolic processes . In cancer cells, 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline interacts with proteins involved in the regulation of apoptosis and cell proliferation, leading to cell death . Additionally, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods . In in vitro studies, the compound has shown consistent effects on cell viability and apoptosis over time .

Dosage Effects in Animal Models

The effects of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The interaction of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline within cells are influenced by its interaction with intracellular proteins, affecting its biological activity .

Subcellular Localization

The subcellular localization of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The targeting of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline to specific subcellular compartments is facilitated by post-translational modifications and targeting signals, ensuring its precise localization and function .

Propiedades

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKDQHJUUGMNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)

![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)